molecular formula C25H17N3O4S B4758519 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4758519
M. Wt: 455.5 g/mol
InChI Key: NPZFKCVHZMUEHD-UHFFFAOYSA-N
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromenyl group and an acetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-acetylamino-1,3-benzothiazole.

    Synthesis of Chromenyl Group: Separately, the chromenyl group is synthesized by the condensation of salicylaldehyde with malonic acid in the presence of a base to form 2-oxo-2H-chromene.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the chromenyl group using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]benzamide
  • 3-(2-oxo-2H-chromen-3-yl)benzamide
  • N-(benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Uniqueness

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the benzothiazole and chromenyl groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4S/c1-14(29)26-18-9-10-20-22(13-18)33-25(27-20)28-23(30)17-7-4-6-15(11-17)19-12-16-5-2-3-8-21(16)32-24(19)31/h2-13H,1H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZFKCVHZMUEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide
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N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide

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